6-Bromochromone

Catalog No.
S752525
CAS No.
51483-92-2
M.F
C9H5BrO2
M. Wt
225.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromochromone

CAS Number

51483-92-2

Product Name

6-Bromochromone

IUPAC Name

6-bromochromen-4-one

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H

InChI Key

XVNBWGGBXOJIDR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C=CO2

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CO2

The exact mass of the compound 6-Bromochromone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromochromone (CAS 51483-92-2) is a highly versatile, bench-stable heterocyclic building block widely utilized in medicinal chemistry and materials science. Featuring a fused benzopyran-4-one core with a strategically positioned bromine atom at the C6 position, it serves as a premier electrophilic partner for palladium- and copper-catalyzed cross-coupling reactions. Unlike its unsubstituted counterpart, 6-bromochromone enables the precise, regioselective installation of aryl, alkyl, and heteroatom substituents, making it an indispensable precursor for the synthesis of complex flavonoids, fluorescent probes, and targeted therapeutics. Its robust thermal stability and compatibility with diverse reaction conditions ensure seamless integration into both exploratory drug discovery and scalable industrial manufacturing workflows [1].

Substituting 6-bromochromone with close analogs like 6-chlorochromone or unsubstituted chromone fundamentally alters the synthetic trajectory and process economics. Unsubstituted chromones lack a reactive handle, necessitating inefficient and poorly regioselective C-H activation strategies that complicate downstream purification. Conversely, while 6-chlorochromone possesses a halogen handle, the C-Cl bond is significantly stronger than the C-Br bond, rendering it recalcitrant to standard oxidative addition by Pd(0) catalysts. This forces the use of expensive, proprietary ligands (e.g., Buchwald phosphines) and elevated temperatures, which can degrade sensitive functional groups. Furthermore, positional isomers like 3-bromochromone exhibit divergent electronic properties and often undergo undesired ring-opening reactions under basic cross-coupling conditions, confirming that the 6-bromo substitution is uniquely required for stable, predictable elaboration of the benzo-fused ring [1].

Superior Cross-Coupling Reactivity vs. 6-Chlorochromone

In palladium-catalyzed cross-coupling reactions, the nature of the halogen leaving group dictates the efficiency of the rate-limiting oxidative addition step. 6-Bromochromone readily undergoes Suzuki-Miyaura coupling using standard, inexpensive catalysts like Pd(PPh3)4 under mild conditions (e.g., 80°C), achieving high yields. In contrast, 6-chlorochromone exhibits sluggish reactivity due to the higher bond dissociation energy of the C-Cl bond (~96 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Consequently, 6-chlorochromone requires highly active, expensive dialkylbiaryl phosphine ligands and extended reaction times to achieve comparable conversions, significantly increasing process costs [1].

Evidence DimensionCatalyst requirement and reaction conditions
Target Compound DataHigh yield with standard Pd(PPh3)4 at 80°C
Comparator Or Baseline6-Chlorochromone (requires specialized ligands like XPhos/SPhos and >100°C)
Quantified Difference~15 kcal/mol lower bond dissociation energy enabling milder, ligand-free or standard-ligand couplings
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling

Procuring the bromo-derivative drastically reduces catalyst expenses and avoids harsh conditions that threaten the integrity of complex intermediates.

Regiochemical Reactivity Profiling vs. 7-Bromochromone

The position of the bromine atom on the chromone core significantly influences its reactivity in cross-coupling methodologies. Competitive Heck reaction studies between 6-bromochromone and 7-bromochromone reveal distinct kinetic profiles. When reacted with terminal alkenes under standard conditions (Pd(OAc)2, PPh3), 7-bromochromone demonstrates a markedly higher reactivity, yielding approximately 47% product, whereas 6-bromochromone yields roughly 8.9% under identical competitive conditions, with a large portion (16%) remaining unreacted. This differential reactivity highlights the attenuated, more controlled electrophilicity of the C6 position [1].

Evidence DimensionCompetitive Heck reaction yield
Target Compound Data8.9% product formation in competitive assay
Comparator Or Baseline7-Bromochromone (47% product formation)
Quantified Difference~5.3-fold lower reaction rate/yield in competitive Heck coupling
ConditionsEquimolar competition, Pd(OAc)2, PPh3, terminal alkene

Understanding this kinetic difference allows chemists to design orthogonal functionalization strategies or select the appropriate isomer based on the desired reaction rate and process safety margins.

Tolerance to Highly Reactive Nucleophiles at Ambient Temperature

A major challenge in chromone chemistry is the susceptibility of the conjugated ketone to 1,2-addition by strong nucleophiles. Remarkably, 6-bromochromone has been demonstrated to undergo successful cross-coupling with highly reactive lithium acetylides at ambient temperature without requiring protection of the ketone moiety. While the yield is moderate, the ability to selectively cross-couple at the C-Br bond while the conjugated ketone remains intact is a rare chemoselective advantage. Unsubstituted or differently substituted analogs often suffer from complete consumption via undesired 1,2-addition under similar organolithium conditions [1].

Evidence DimensionChemoselectivity in the presence of organolithium reagents
Target Compound DataSuccessful C-C cross-coupling at the C6 position with intact ketone
Comparator Or BaselineStandard conjugated ketones (typically undergo rapid 1,2-addition)
Quantified DifferenceEnables direct cross-coupling where standard ketones yield 0% cross-coupled product due to nucleophilic attack
ConditionsLithium (trimethylsilyl)acetylide cross-coupling at ambient temperature

Eliminates the need for costly and time-consuming protection/deprotection steps of the ketone during advanced synthetic sequences.

Scalable Synthesis of Flavonoid APIs

Leveraging its reliable Suzuki-Miyaura reactivity, 6-bromochromone is the preferred starting material for the industrial-scale synthesis of 6-aryl substituted flavonoids and isoflavones, avoiding the high catalyst costs associated with 6-chlorochromone [1].

Development of Fluorescent Probes and Dyes

The ability to undergo controlled Heck couplings allows for the precise installation of extended conjugated alkenyl systems at the C6 position, which is critical for tuning the emission spectra of chromone-based fluorescent probes used in biological imaging [2].

Late-Stage Functionalization in Drug Discovery

The demonstrated chemoselectivity of 6-bromochromone, even in the presence of strong nucleophiles like organolithiums, makes it an ideal scaffold for medicinal chemists looking to perform late-stage diversification without the burden of protecting group chemistry [3].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromochromone

Dates

Last modified: 08-15-2023

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